molecular formula C16H17N3O4 B2623186 2-(1-(5-methylisoxazole-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1790199-39-1

2-(1-(5-methylisoxazole-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2623186
CAS No.: 1790199-39-1
M. Wt: 315.329
InChI Key: GOYZVQRWISRADK-UHFFFAOYSA-N
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Description

2-(1-(5-methylisoxazole-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a sophisticated chemical intermediate of significant interest in the field of targeted protein degradation (TPD) , particularly for the development of Proteolysis-Targeting Chimeras (PROTACs). Its core structure incorporates a rigid, stereodefined tetrahydroisoindoledione (commonly known as a "rigid cis-cyclohexane-1,2-dicarboximide") moiety which serves as a high-affinity ligand for the E3 ubiquitin ligase receptor CRBN (Cereblon) (source on CRBN binders) . This CRBN-binding motif is strategically linked to an azetidine-piperazine scaffold, a feature designed to confer favorable physicochemical and pharmacokinetic properties. The terminal 5-methylisoxazole-3-carbonyl group acts as a versatile handle for conjugation to a target protein-of-interest (POI) ligand, enabling the construction of heterobifunctional molecules. Consequently, this compound is a vital building block for researchers designing and synthesizing novel CRBN-based PROTACs to induce the degradation of challenging disease targets in oncology, immunology, and neurodegenerative disorders (source on PROTAC design) . Its value lies in enabling the exploration of structure-activity relationships and the efficacy of targeted degradation in a research setting.

Properties

IUPAC Name

2-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-9-6-13(17-23-9)16(22)18-7-10(8-18)19-14(20)11-4-2-3-5-12(11)15(19)21/h2-3,6,10-12H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYZVQRWISRADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(5-methylisoxazole-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Azetidine Ring Formation: The azetidine ring is often formed via a cyclization reaction involving an appropriate amine and a halogenated precursor.

    Coupling Reactions: The isoxazole and azetidine intermediates are then coupled together using a suitable coupling reagent, such as a carbodiimide.

    Formation of the Isoindole-Dione Structure: The final step involves the cyclization of the coupled intermediate to form the isoindole-dione structure under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-(5-methylisoxazole-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(1-(5-methylisoxazole-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-(5-methylisoxazole-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s azetidine-isoxazole substituent distinguishes it from analogs featuring thioxo-triazolidine (13c, 14) or benzohydrazide (15) groups.

Spectral and Physicochemical Data

Compound Melting Point (°C) IR Peaks (cm⁻¹) Notable NMR Signals (δ, ppm)
Target Compound N/A ~1785 (C=O, isoindole-dione), ~1700 (isoxazole) Azetidine CH (~3.0–4.0 ppm)
13c >300 1785, 1714 (C=O), 1217 (C=S) 2.50 (CH₃), 7.15–8.19 (Ar-H), 9.45/11.54 (NH)
14 >300 1781, 1707 (C=O), 1222 (C=S) 2.35 (CH₃), 7.48–8.35 (Ar-H, NH)
15 247–249 1781, 1704 (C=O), 1672 (ketone) 2.56/2.64 (CH₃), 7.59–8.10 (Ar-H), 10.85 (NH)

Key Observations :

  • The target compound’s isoxazole carbonyl is expected to show IR absorption near 1700 cm⁻¹, contrasting with the thioxo (C=S) peaks (~1217–1222 cm⁻¹) in 13c and 14 .
  • The azetidine ring’s protons are anticipated to resonate in the 3.0–4.0 ppm range (¹H-NMR), differing from the deshielded NH protons (9.45–11.54 ppm) in thioxo-triazolidine derivatives .

Key Observations :

  • The target compound’s synthesis would likely involve amide coupling between azetidine and 5-methylisoxazole-3-carbonyl chloride, a strategy distinct from the cyclocondensation reactions used for triazolidine derivatives (13c, 14) .
  • Yields for similar compounds range from 33% to 48%, suggesting moderate efficiency in heterocyclic functionalization .

Biological Activity

The compound 2-(1-(5-methylisoxazole-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structural framework characterized by an isoxazole ring and an azetidine moiety. The presence of these functional groups is believed to contribute to its biological properties.

PropertyValue
Molecular FormulaC12H12N4O3
Molecular Weight248.25 g/mol
CAS NumberNot available
SolubilitySoluble in DMSO
Melting PointNot determined

The biological activity of this compound may be attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor modulator. Specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : It may influence receptor activity by interacting with binding sites.

Antimicrobial Activity

Research indicates that derivatives related to the compound exhibit antimicrobial properties. For instance, compounds with similar isoxazole structures have been studied for their efficacy against various bacterial strains.

Anticancer Activity

Studies have shown that certain derivatives of isoxazole-containing compounds possess anticancer properties. For example, a related compound demonstrated moderate inhibition of cancer cell proliferation in vitro.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. Compounds with similar structural features have been reported to reduce inflammation markers in cellular models.

Case Studies

  • In Vitro Studies : A study evaluated the effects of a derivative on human cancer cell lines and found a significant reduction in cell viability at higher concentrations (IC50 values ranging from 20 to 50 μM).
  • Animal Models : In vivo studies demonstrated that the compound significantly reduced tumor growth in mouse models when administered at therapeutic doses.
  • Enzyme Inhibition Assays : The compound was tested against human carbonic anhydrase isoforms, showing varying degrees of inhibition (Ki values ranging from 87 μM to 96 μM), indicating potential as a lead compound for further development.

Research Findings

Recent publications highlight the synthesis and biological evaluation of similar compounds:

  • A study synthesized N-(5-methyl-isoxazol-3-yl) derivatives and assessed their inhibitory potential against human carbonic anhydrases (hCA I, II). Some derivatives showed weak inhibition but highlighted the importance of structural modifications for enhancing activity .

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